molecular formula C9H18N2O2 B11089822 3-[(1-Methylpiperidin-4-yl)amino]propanoic acid

3-[(1-Methylpiperidin-4-yl)amino]propanoic acid

Cat. No.: B11089822
M. Wt: 186.25 g/mol
InChI Key: RTMGYBJQLQUCJF-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-4-yl)amino]propanoic acid is a chemical compound with the molecular formula C10H20N2O2. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpiperidin-4-yl)amino]propanoic acid typically involves the reaction of 1-methylpiperidine with a suitable propanoic acid derivative. One common method involves the coupling of carboxylic acid-nitrile with a compound containing the piperidine ring, followed by decarboxylation and reduction steps . The reaction conditions often include the use of sodium borohydride for reduction and hydrogenation with palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpiperidin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogenation with palladium on carbon are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(1-Methylpiperidin-4-yl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Methylpiperidin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites, influencing the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Methylpiperidin-4-yl)amino]propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-[(1-methylpiperidin-4-yl)amino]propanoic acid

InChI

InChI=1S/C9H18N2O2/c1-11-6-3-8(4-7-11)10-5-2-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)

InChI Key

RTMGYBJQLQUCJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCC(=O)O

Origin of Product

United States

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